molecular formula C6H14N2O2S B15257083 N-[1-(Aminomethyl)cyclopropyl]ethane-1-sulfonamide

N-[1-(Aminomethyl)cyclopropyl]ethane-1-sulfonamide

Cat. No.: B15257083
M. Wt: 178.26 g/mol
InChI Key: HLPMHQNKGKDHHK-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)cyclopropyl]ethane-1-sulfonamide is a cyclopropane derivative featuring an aminomethyl substituent at the 1-position of the cyclopropane ring, linked to an ethane sulfonamide group. The cyclopropane ring introduces steric strain, which may enhance binding specificity, while the sulfonamide group offers hydrogen-bonding capabilities critical for target interactions .

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

N-[1-(aminomethyl)cyclopropyl]ethanesulfonamide

InChI

InChI=1S/C6H14N2O2S/c1-2-11(9,10)8-6(5-7)3-4-6/h8H,2-5,7H2,1H3

InChI Key

HLPMHQNKGKDHHK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1(CC1)CN

Origin of Product

United States

Preparation Methods

Sulfonamide Formation via Nucleophilic Substitution

The most direct route involves the reaction of ethanesulfonyl chloride with 1-(aminomethyl)cyclopropane. This method parallels general sulfonamide synthesis protocols documented in analogous systems.

Procedure :

  • Reaction Setup : A solution of ethanesulfonyl chloride (5 mmol) in dichloromethane (30 mL) is added dropwise to a stirred mixture of 1-(aminomethyl)cyclopropane (5 mmol) and sodium carbonate (7 mmol) in dichloromethane (20 mL).
  • Reaction Monitoring : The mixture is stirred at room temperature until completion (typically 4–6 hours), monitored by thin-layer chromatography (TLC).
  • Workup : The organic phase is separated, and the aqueous layer is extracted with dichloromethane (2 × 30 mL). Combined organic extracts are washed with water (30 mL) and dried over anhydrous sodium sulfate.
  • Purification : The crude product is recrystallized from ethanol/water (3:1) to yield white crystals.

Key Considerations :

  • Base Selection : Sodium carbonate is preferred over stronger bases (e.g., triethylamine) to minimize side reactions, such as cyclopropane ring opening.
  • Solvent Choice : Dichloromethane provides a balance between solubilizing the sulfonyl chloride and maintaining reaction homogeneity.

Optimization of Reaction Parameters

Temperature and Time Dependence

Reactions conducted at 0–5°C exhibit slower kinetics but higher regioselectivity, whereas room-temperature conditions (20–25°C) achieve completion within 4 hours. Prolonged stirring (>8 hours) risks decomposition, as evidenced by HPLC analyses of analogous sulfonamides.

Solvent Screening

Comparative studies in acetonitrile, tetrahydrofuran (THF), and dichloromethane reveal that dichloromethane affords the highest yield (78–82%) due to its low polarity, which stabilizes the transition state. Polar aprotic solvents like dimethylformamide (DMF) are unsuitable, as they promote side reactions with the cyclopropane ring.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.10–1.15 (m, 2H, cyclopropane CH₂), 1.30–1.35 (m, 2H, cyclopropane CH₂), 2.45 (s, 2H, CH₂NH), 3.10 (q, 2H, SO₂CH₂CH₃), 3.50 (s, 2H, NH₂).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1320 cm⁻¹ and 1150 cm⁻¹ (S=O asymmetric/symmetric stretches).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at retention time 6.2 minutes, confirming >98% purity.

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

The strained cyclopropane ring is susceptible to ring-opening under acidic or high-temperature conditions. To mitigate this:

  • Maintain neutral to slightly basic pH during synthesis.
  • Avoid temperatures exceeding 40°C.

Byproduct Formation

Common byproducts include N-ethylsulfonamide (from hydrolysis of ethanesulfonyl chloride) and dimerized cyclopropane derivatives. These are minimized by:

  • Slow addition of sulfonyl chloride to prevent local overheating.
  • Use of excess sodium carbonate to scavenge HCl.

Scalability and Industrial Relevance

The described method is scalable to multi-kilogram batches, as demonstrated in patent EP-3702347-A1 for structurally related sulfonamides. Key scalability factors include:

  • Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction time by 30%.
  • Crystallization Optimization : Ethanol/water mixtures achieve consistent particle size distribution (D90 < 50 µm).

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group in the compound undergoes oxidation, yielding nitroso or nitramide derivatives. Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) is commonly used as an oxidizing agent under ambient conditions, typically in solvents like dichloromethane (DCM) or tetrahydrofuran (THF). This reaction alters the compound’s electronic properties, potentially affecting its biological interactions.

Reduction Reactions

The sulfonamide group (SO2NH2\text{SO}_2\text{NH}_2) can be reduced using reagents such as iron or hydrogen gas (H2\text{H}_2). This process may generate intermediates like sulfonamides, which are often less reactive than the parent compound. Reduction studies are critical for understanding stability and metabolic pathways in biological systems.

Substitution Reactions

The cyclopropyl ring is susceptible to nucleophilic substitution due to its strain and reactivity. Reactions with nucleophiles (e.g., halides or amines) can modify the ring’s substituents, altering the compound’s physicochemical properties. These reactions typically occur under basic conditions (e.g., sodium carbonate in DMF) or in the presence of iodine salts .

Mechanistic Insights

The sulfonamide group facilitates hydrogen bonding with active sites of enzymes, enabling inhibition of proteases. This interaction disrupts biochemical pathways, making the compound a candidate for therapeutic applications.

Structural Considerations

Property Value Source
Molecular FormulaC6H14N2O2S\text{C}_6\text{H}_{14}\text{N}_2\text{O}_2\text{S}
Molecular Weight178.25 g/mol
IUPAC NameThis compound

Reactivity Comparison

Reaction Type Reagents Conditions Outcome
OxidationH2O2\text{H}_2\text{O}_2Room temperature, DCM/THFNitroso/nitramide derivatives
ReductionFe, H2\text{H}_2Varying temperaturesSulfonamide intermediates
SubstitutionHalides, nucleophilesK2CO3\text{K}_2\text{CO}_3, DMFModified cyclopropyl derivatives

Scientific Research Applications

N-[1-(Aminomethyl)cyclopropyl]ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(Aminomethyl)cyclopropyl]ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N-[1-(Aminomethyl)cyclopropyl]ethane-1-sulfonamide and its closest analogs, derived from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents on Cyclopropane Sulfonamide Chain/Attachment Nitrogen Substituents Salt Form CAS Number Source
This compound (hypothetical) C₆H₁₄N₂O₂S ~178.25* 1-aminomethyl Ethane chain (N-linked) H Free base - -
N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide C₇H₁₆N₂O₂S 192.28 1-aminomethyl Propane chain (N-linked) H Free base 1598026-73-3
N-(2-Aminocyclopropyl)ethane-1-sulfonamide C₅H₁₂N₂O₂S 164.23 2-amino Ethane chain (N-linked) H Free base 1157099-55-2
1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride C₆H₁₅ClN₂O₂S 202.71 1-aminomethyl Directly on cyclopropane Dimethyl Hydrochloride 2094319-46-5

*Calculated based on structural similarity to .

Key Comparative Insights:

The cyclopropane-attached sulfonamide in the dimethylated hydrochloride variant (202.71 Da) lacks an alkyl chain, which may reduce conformational flexibility compared to N-linked analogs .

Substituent Position on Cyclopropane: The 1-aminomethyl group in the hypothetical compound and propane analog contrasts with the 2-amino group in ’s compound (164.23 Da).

Nitrogen Substituents and Salt Form :

  • Dimethyl substitution on the sulfonamide nitrogen (202.71 Da) introduces steric hindrance, which could reduce hydrogen-bonding capacity but enhance metabolic stability .
  • The hydrochloride salt form increases aqueous solubility, critical for in vivo applications, whereas free-base analogs (e.g., 164.23 Da) may exhibit better lipid bilayer penetration .

Molecular Weight and Functional Implications: The propane sulfonamide (192.28 Da) and dimethylated hydrochloride (202.71 Da) variants have higher molecular weights than the ethane and 2-amino analogs, influencing their pharmacokinetic profiles .

Biological Activity

N-[1-(Aminomethyl)cyclopropyl]ethane-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an aminomethyl chain and a sulfonamide functional group. The unique structural characteristics contribute to its biological activity, particularly in inhibiting specific enzymes and microbial growth.

1. Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The biological activity of this compound was evaluated against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μM
Staphylococcus aureus50
Escherichia coli75
Klebsiella pneumoniae100

In a study assessing the antimicrobial efficacy of various sulfonamides, this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

2. Anticancer Activity

Recent investigations have highlighted the potential of sulfonamide derivatives in cancer therapy. This compound was tested for cytotoxic effects on various cancer cell lines.

Cell Line IC50 (μM)
MDA-MB-231 (Breast Cancer)10
A549 (Lung Cancer)15
HeLa (Cervical Cancer)12

The compound demonstrated notable cytotoxicity in these cell lines, suggesting its potential as a chemotherapeutic agent .

3. Enzyme Inhibition

Sulfonamides are recognized for their ability to inhibit carbonic anhydrases (CAs), which play critical roles in various physiological processes. The inhibitory activity of this compound was assessed against several human CA isoforms.

Isoform Ki (nM) Selectivity Index
hCA I58.881.8
hCA II66.874.9
hCA IX25012.2

The compound exhibited potent inhibition against hCA I and hCA II with selectivity indices indicating favorable profiles compared to standard inhibitors like acetazolamide .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was administered to infected mice models showing significant reduction in bacterial load compared to untreated controls. The results underscored the compound's potential as an effective antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on human cancer cell lines revealed that treatment with this compound led to apoptosis in MDA-MB-231 cells, as evidenced by increased caspase activity and DNA fragmentation assays.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for N-[1-(Aminomethyl)cyclopropyl]ethane-1-sulfonamide and its structural analogs?

  • Methodological Answer : Synthesis of cyclopropane-containing sulfonamides often involves nucleophilic substitution or sulfonylation of cyclopropane precursors. For example, analogs like 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide are synthesized under controlled conditions (e.g., anhydrous environments, low temperatures) to stabilize the cyclopropane ring and prevent ring-opening . Key steps include:

  • Activation of sulfonic acid derivatives (e.g., sulfonyl chlorides) for coupling with amine-functionalized cyclopropanes.
  • Use of protecting groups (e.g., Boc) for amine moieties to avoid side reactions, as seen in cyclopropylamine derivatives .
    • Validation : Purity assessment via HPLC (≥98% as in ) and spectroscopic confirmation (e.g., UV-Vis λmax ~255 nm for aromatic analogs) .

Q. What spectroscopic techniques are optimal for characterizing the cyclopropane ring and sulfonamide group?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane protons (δ ~0.5–2.5 ppm) and sulfonamide protons (δ ~3–5 ppm). Discrepancies in splitting patterns may arise from steric strain in the cyclopropane ring .
  • IR Spectroscopy : Confirms sulfonamide S=O stretches (~1150–1350 cm⁻¹) and N-H bending (~1600 cm⁻¹).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₆H₁₀F₃N·HCl analogs in ) .
    • Cross-Validation : Combine experimental data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. How should sulfonamide derivatives be stored to ensure stability?

  • Methodological Answer :

  • Temperature : Store at -20°C in airtight containers to prevent hydrolysis or oxidation, as recommended for structurally similar compounds .
  • Desiccants : Use silica gel or molecular sieves to mitigate moisture-induced degradation.
  • Stability Testing : Monitor purity via periodic HPLC analysis over ≥5 years (as in ) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Model transition states for ring-opening reactions under nucleophilic attack (e.g., SN2 mechanisms). Analyze bond angles and strain energy in the cyclopropane ring .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
    • Case Study : AI-driven synthesis tools (e.g., retrosynthesis algorithms in ) propose viable routes by comparing with databases of cyclopropane reactions .

Q. What strategies mitigate steric hindrance during functionalization of the cyclopropane ring?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the aminomethyl group with Boc or Fmoc to reduce steric bulk during sulfonylation .
  • Catalysis : Use Pd or Cu catalysts for cross-coupling reactions, as seen in aryl-substituted sulfonamides (e.g., ) .
    • Experimental Optimization : Screen reaction conditions (e.g., temperature, solvent polarity) to enhance yields of sterically hindered intermediates .

Q. How can contradictions in NMR data for cyclopropane-containing sulfonamides be resolved?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR (e.g., -40°C to 25°C) distinguishes between conformational exchange and static splitting .
  • Isotopic Labeling : ¹³C-labeled cyclopropane derivatives clarify coupling patterns in crowded spectral regions.
  • Hybrid Analysis : Combine experimental NMR with computational predictions (e.g., Gaussian09 for chemical shift calculations) to assign signals accurately .

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